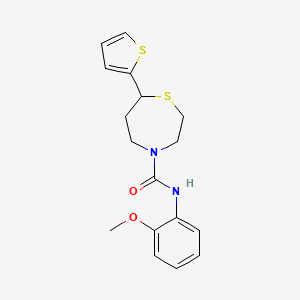

N-(2-methoxyphenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-21-14-6-3-2-5-13(14)18-17(20)19-9-8-16(23-12-10-19)15-7-4-11-22-15/h2-7,11,16H,8-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRPCKZNWODXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(2-methoxyphenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide:

Identification

Unfortunately, the search results do not provide specific, detailed applications, case studies, or comprehensive data tables for this compound. The available information is limited to basic identification and structural details .

Other related compounds and research areas found in the search results include:

- Thiazepine Derivatives : The synthesis and characterization of thiazepine derivatives, including 2-methylene-2,3-dihydro-1,4-thiazepines, have been reported, with NMR data provided for various substituted compounds .

- (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane : This related compound has the molecular formula C17H19NO2S3 and a molecular weight of 365.5 .

- Coumarin-based compounds : Research on coumarin-based compounds has explored their synthesis, characterization, and antimicrobial/antioxidant activities .

- Cilengitide : This is an integrin inhibitor that has been studied in combination with chemoradiation for glioblastoma .

- D2 Receptor Ligands : Research exists on the discovery, optimization, and characterization of novel D2 receptor ligands .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and derivatives with shared motifs, such as thiazepane cores, substituted phenyl groups, or thiophene moieties. Key differences in substituents, molecular properties, and synthetic strategies are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- The target compound ’s 2-methoxyphenyl group (electron-donating) contrasts with the 2-chlorophenyl substituent in ’s analog (electron-withdrawing). This difference may influence electronic properties, solubility, and binding interactions .

- The trifluoromethylbenzothiazole derivative () exhibits enhanced lipophilicity and metabolic stability due to the CF₃ group, whereas the target compound’s methoxy group may improve aqueous solubility .

Core Heterocycles :

- The 1,4-thiazepane core (target compound and ) offers conformational flexibility compared to the rigid benzothiazole () or benzodithiazine () systems. Flexibility may enhance binding to dynamic biological targets .

Synthetic Strategies: Thiazepane derivatives (e.g., ) often employ cyclization reactions to form the seven-membered ring, whereas benzothiazoles () typically involve condensation of aminothiophenol with carboxylic acids. The target compound’s synthesis likely mirrors these methods but with tailored substituents .

Spectroscopic Characterization: IR Spectroscopy: Methoxy groups (C-O stretch ~1250 cm⁻¹) and carboxamides (N-H stretch ~3300 cm⁻¹) are diagnostic in the target compound, contrasting with ’s chloro-substituted analog, which lacks the methoxy signature . ¹H-NMR: The target’s methoxy protons would resonate as a singlet near δ 3.8–4.0 ppm, while thiophene protons appear as multiplets at δ 6.8–7.5 ppm. ’s thiophene protons (δ 7.30–8.62 ppm) suggest electronic variations due to adjacent substituents .

Physicochemical Properties :

- The chloro substituent in ’s compound increases molecular weight (366.93 vs. ~364.5 for the target) and lipophilicity (ClogP ~3.5 vs. ~2.8 estimated for the target).

- The trifluoromethyl group in ’s derivative significantly elevates metabolic stability but reduces solubility compared to the target’s methoxy group .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Acetonitrile | Enhances reaction efficiency |

| Temperature | Reflux (~80°C) | Prevents side reactions |

| Catalyst | NaOH (0.1 M) | Accelerates amidation |

Basic: How is the compound structurally characterized?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) confirms substituent positions (e.g., thiophene δ 7.2–7.4 ppm; methoxyphenyl δ 3.8 ppm) .

- X-ray Crystallography : Resolves dihedral angles between thiophene and methoxyphenyl groups (e.g., 8.5–13.5°), critical for understanding conformational stability .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazepane ring vibrations (S–N, ~650 cm⁻¹) .

Basic: What initial biological activity screening methods are recommended?

Answer:

- Enzyme inhibition assays : Target enzymes (e.g., kinases) using fluorescence-based protocols with IC₅₀ calculations .

- Antimicrobial testing : Follow CLSI guidelines for agar dilution methods against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) .

Advanced: How can computational modeling predict binding interactions?

Answer:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4XYZ) to model interactions between the thiazepane ring and enzyme active sites .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Advanced: How to optimize reaction conditions using statistical design of experiments (DoE)?

Answer:

- Factorial design : Vary temperature (60–100°C), solvent polarity (acetonitrile vs. DMF), and catalyst concentration (0.05–0.2 M NaOH) to identify significant factors .

- Response surface methodology (RSM) : Maximize yield by optimizing reflux time (30–90 min) and stoichiometric ratios (1:1 to 1:1.2) .

- Validation : Confirm reproducibility (>3 replicates) and use ANOVA for statistical significance (p < 0.05) .

Advanced: How to resolve discrepancies in biological activity data?

Answer:

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Structural confirmation : Compare experimental NMR/X-ray data with computational predictions to detect stereochemical anomalies .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Advanced: What is the role of substituents (methoxy, thiophene) in modulating activity?

Answer:

- Electronic effects : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets (logP ~2.5) .

- Steric hindrance : Thiophene’s planar structure reduces steric clashes in active sites vs. bulkier substituents (e.g., fluorophenyl) .

- Comparative studies : Substitute methoxy with nitro or chloro groups to evaluate changes in IC₅₀ (e.g., nitro analogs show 10x lower activity) .

Advanced: How to assess compound stability under varying conditions?

Answer:

- Thermal stability : TGA/DSC analysis (25–300°C) reveals decomposition points (~200°C) .

- Oxidative sensitivity : Monitor degradation via HPLC after exposure to H₂O₂ or KMnO₄ .

- pH stability : Incubate in buffers (pH 2–12) and quantify intact compound via LC-MS .

Advanced: How to design comparative studies with structural analogs?

Answer:

- Select analogs : Compare with N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide to assess halogen effects .

- Structural overlays : Use Mercury software to align X-ray structures and identify key conformational differences .

- Bioactivity correlation : Plot substituent electronegativity vs. IC₅₀ to derive SAR trends .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

- Kinetic assays : Measure enzyme inhibition (e.g., kcat/KM changes) under varying ligand concentrations .

- SPR spectroscopy : Quantify binding affinity (KD) in real-time using immobilized target proteins .

- Gene expression profiling : RNA-seq to identify downstream pathways affected (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.